molecular formula C12H9FN2O3 B8430744 2-(3-Fluoro-benzyloxy)-5-nitro-pyridine

2-(3-Fluoro-benzyloxy)-5-nitro-pyridine

Cat. No.: B8430744
M. Wt: 248.21 g/mol
InChI Key: ZWXAHHBKDNECOL-UHFFFAOYSA-N
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Description

2-(3-Fluoro-benzyloxy)-5-nitro-pyridine is a nitro-substituted pyridine derivative with a benzyloxy group bearing a fluorine atom at the meta position. The nitro group at the 5-position of the pyridine ring is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) reactions. The 3-fluoro-benzyloxy substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

2-[(3-fluorophenyl)methoxy]-5-nitropyridine

InChI

InChI=1S/C12H9FN2O3/c13-10-3-1-2-9(6-10)8-18-12-5-4-11(7-14-12)15(16)17/h1-7H,8H2

InChI Key

ZWXAHHBKDNECOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • 2-(4-Methyl-phenoxy)-5-nitro-pyridine (): The methyl group at the para position of the phenoxy substituent is electron-donating, slightly reducing the electron-withdrawing effect of the nitro group compared to fluorine. This compound exhibits a twisted conformation (dihedral angle: 61.16°) between the pyridine and phenoxy rings, which may hinder π-π stacking. Its reactivity in SNAr is likely moderate due to reduced ring activation compared to fluoro analogs .
  • 2-(4-Chlorophenoxy)-5-nitro-pyridine (): The chloro group is electron-withdrawing but less electronegative than fluorine. This compound has been studied in SNAr reactions, where the chloro substituent enhances leaving group ability compared to methyl but is less effective than fluorine. The para-chloro group may also stabilize negative charge delocalization in transition states during reactions .
  • 2-(1-Hydroxybenzotriazolyl)-5-nitro-pyridine ():
    The hydroxybenzotriazolyl (HOBt) group acts as a superior leaving group compared to benzyloxy derivatives. Kinetic studies show that HOBt-containing compounds undergo rapid amination via an uncatalyzed mechanism, where the leaving group departure is rate-limiting. In contrast, benzyloxy groups (as in the target compound) are poorer leaving groups, likely requiring base catalysis or harsher conditions for substitution .

Physical and Crystallographic Properties

  • Crystal Packing: 2-(4-Methyl-phenoxy)-5-nitro-pyridine forms supramolecular chains via C-H⋯O and π-π interactions (pyridine-to-benzene distance: 3.8259 Å) (). Fluoro-substituted analogs: The smaller size and higher electronegativity of fluorine in 2-(3-fluoro-benzyloxy)-5-nitro-pyridine may lead to tighter crystal packing and stronger intermolecular dipole interactions compared to methyl or chloro analogs. This could result in higher melting points and lower solubility in non-polar solvents .
  • However, steric hindrance from the benzyloxy group may reduce solubility compared to simpler substituents like methoxy () .

Kinetic and Mechanistic Comparisons

  • Reaction with Amines :
    • HOBt derivatives (): Reactions proceed via zwitterionic intermediates stabilized by nitro groups. Activation enthalpies (ΔH°) are low due to intramolecular hydrogen bonding in transition states.
    • Benzyloxy derivatives : The absence of a strong leaving group (like HOBt) suggests slower reaction kinetics. Substitution may require specific base catalysis (SB mechanism) for proton transfer during the rate-determining step, as seen in toluene solvent systems for related compounds .

Research Implications and Gaps

Further studies should explore:

  • Crystallography : Determine dihedral angles and packing motifs to compare with methyl/chloro analogs.
  • Kinetics : Investigate SNAr reactivity under varying solvents and bases to elucidate mechanistic pathways.
  • Applications : Assess biological activity (e.g., as enzyme inhibitors) given the pharmacological relevance of similar compounds () .

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Fluoro-benzyloxy)-5-nitro-pyridine, and how can reaction parameters be controlled to enhance yield?

Methodological Answer:
A common synthesis strategy involves nucleophilic aromatic substitution, where 5-nitro-2-chloropyridine reacts with 3-fluoro-benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

  • Temperature: Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions like hydrolysis.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzyloxy group.
  • Catalyst: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.
    Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification. Yields typically range from 60–80%, contingent on reagent purity and parameter optimization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies the benzyloxy group (δ 5.2–5.4 ppm, singlet for OCH₂) and aromatic protons (δ 7.2–8.5 ppm).
    • ¹³C NMR confirms the nitro group’s electron-withdrawing effect (C-5 at δ 145–150 ppm).
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%), while ESI-MS detects [M+H]⁺ peaks (theoretical m/z: 277.06).
  • FT-IR: Nitro group vibrations (1520–1350 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹) validate structural integrity .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, ion concentrations, cell lines). To address this:

  • Standardize Assay Buffers: Use consistent ion concentrations (e.g., Ca²⁺ levels) to minimize confounding effects on receptor binding .
  • Control Redox Conditions: The nitro group may undergo reduction in reducing environments (e.g., glutathione-rich media), altering bioactivity. Include redox stabilizers (e.g., ascorbic acid) or validate compound stability via LC-MS .
  • Cross-Validate with Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 transfected targets) to confirm mechanism .

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Methodological Answer:

  • Fragment Replacement: Systematically modify the benzyloxy (e.g., substitute 3-F with Cl or CF₃) and nitro groups (e.g., replace with cyano or amide) to assess pharmacophore contributions.
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Metabolic Stability Studies: Incubate derivatives with liver microsomes to correlate structural modifications with half-life (t₁/₂). Fluorination often enhances metabolic stability by reducing CYP450-mediated oxidation .

Basic: How does fluorination at the benzyloxy group influence the compound’s physicochemical properties?

Methodological Answer:
The 3-fluoro substituent impacts:

  • Lipophilicity: Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay).
  • Electron-Withdrawing Effects: Stabilizes the benzyloxy group against hydrolysis, confirmed by accelerated stability testing (40°C/75% RH for 4 weeks).
  • Crystal Packing: Fluorine’s small size and high electronegativity improve crystallinity, aiding X-ray diffraction studies .

Advanced: What experimental designs mitigate confounding variables in pharmacological studies of this compound?

Methodological Answer:

  • Dose-Response Curves: Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values, ensuring Hill slopes align with expected receptor kinetics.
  • Counteract Redox Artifacts: Include controls with nitro-reductase inhibitors (e.g., dicoumarol) to distinguish true activity from nitro group reduction byproducts.
  • Time-Course Studies: Monitor prolonged exposure effects (e.g., 24–72 hours) to identify delayed cytotoxicity or adaptive resistance mechanisms .

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